molecular formula C16H25N3O4 B2526649 diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate CAS No. 956543-98-9

diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate

Cat. No.: B2526649
CAS No.: 956543-98-9
M. Wt: 323.393
InChI Key: IZPGJDNPLZWJCJ-UHFFFAOYSA-N
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Description

Diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolyl derivatives, which are known for their diverse biological and chemical properties

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its derivatives may be used in the treatment of various diseases, including cancer and microbial infections.

Industry: The industrial applications of this compound include its use as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate typically involves multiple steps, starting with the formation of the pyrazolyl core. One common approach is the reaction of tert-butyl acetoacetate with hydrazine hydrate to form the pyrazolyl ring, followed by subsequent reactions to introduce the malonate and amino methylene groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.

Major Products Formed:

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate and are known for their biological activity.

  • Pyrazolyl Derivatives: Other pyrazolyl compounds with different substituents also exhibit similar properties and applications.

Properties

IUPAC Name

diethyl 2-[[(2-tert-butyl-5-methylpyrazol-3-yl)amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-7-22-14(20)12(15(21)23-8-2)10-17-13-9-11(3)18-19(13)16(4,5)6/h9-10,17H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPGJDNPLZWJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=NN1C(C)(C)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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